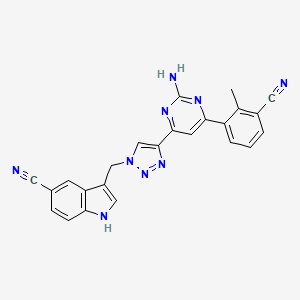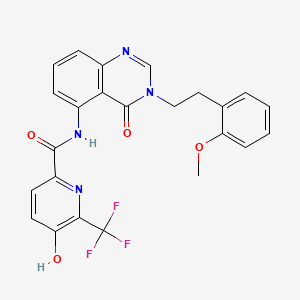
Hsd17B13-IN-99
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-99 is a small molecule inhibitor specifically designed to target the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases, making this compound a promising candidate for therapeutic development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-99 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry can enhance the efficiency and safety of the synthesis process.
Automated Purification: Automated purification systems can be employed to streamline the purification process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-99 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with other groups using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-99 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Employed in cellular and animal models to investigate the biological functions of HSD17B13 and its involvement in liver diseases.
Medicine: Explored as a potential therapeutic agent for the treatment of NAFLD and NASH, as well as other liver-related disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying HSD17B13 inhibitors.
Wirkmechanismus
Hsd17B13-IN-99 exerts its effects by specifically binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets and pathways involved include:
HSD17B13 Enzyme: Direct inhibition of the enzyme’s activity.
Lipid Metabolism Pathways: Modulation of lipid metabolism pathways, leading to reduced lipid accumulation and inflammation in the liver.
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-99 can be compared with other similar compounds that target HSD17B13 or related enzymes. Some of these compounds include:
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure and potency.
Hsd17B13-IN-2: A structurally similar compound with comparable inhibitory activity.
Hsd17B13-IN-3: A compound with a different mechanism of action but targeting the same enzyme.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting HSD17B13. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for liver diseases. Additionally, its well-characterized synthetic route and chemical stability make it a valuable tool for research and development.
Eigenschaften
Molekularformel |
C24H19F3N4O4 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
5-hydroxy-N-[3-[2-(2-methoxyphenyl)ethyl]-4-oxoquinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H19F3N4O4/c1-35-19-8-3-2-5-14(19)11-12-31-13-28-15-6-4-7-16(20(15)23(31)34)30-22(33)17-9-10-18(32)21(29-17)24(25,26)27/h2-10,13,32H,11-12H2,1H3,(H,30,33) |
InChI-Schlüssel |
KKOGXQFCXJSUCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


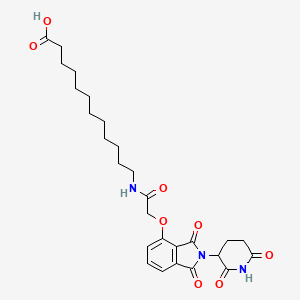
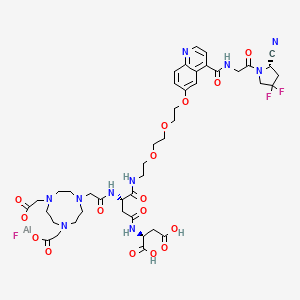
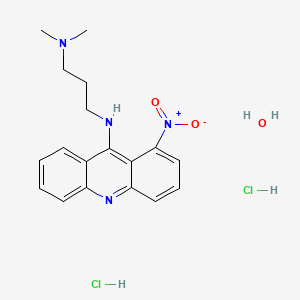
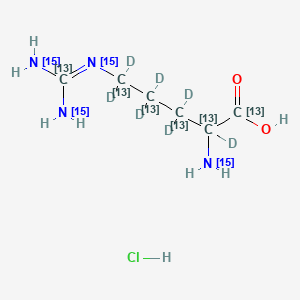
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
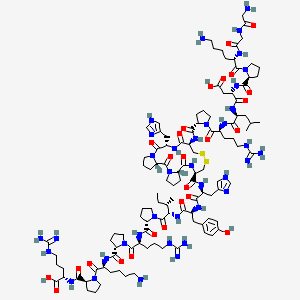
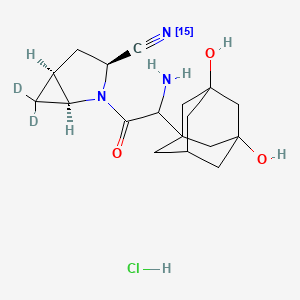
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
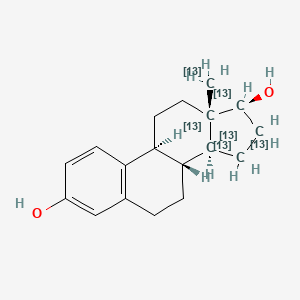
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)


